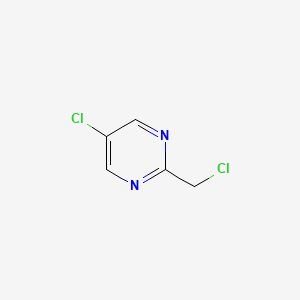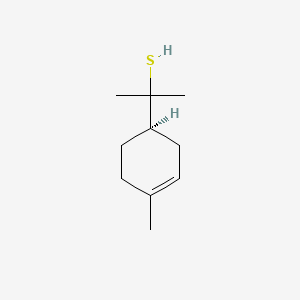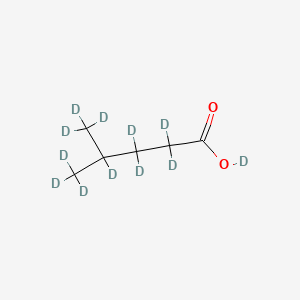
o-Pyrimidine derivative abacavir
Overview
Description
The o-Pyrimidine derivative abacavir is a compound with the molecular formula C18H21ClN10O . It is also known by several synonyms, including Abacavir 5’-4-Chloro-6-methylpyrimidine-2,5-diamine and N6-Cyclopropyl-9-((1R,4S)-4-(((2,5-diamino-6-chloropyrimidin-4-yl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purine-2,6-diamine .
Molecular Structure Analysis
The molecular structure of o-Pyrimidine derivative abacavir includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a cyclopropyl group, a purine group, and a cyclopentene group .
Scientific Research Applications
Pharmacokinetics and Metabolism
Abacavir, a carbocyclic 2′-deoxyguanosine nucleoside reverse transcriptase inhibitor, demonstrates rapid oral absorption, with bioavailability around 83%. It undergoes linear and dose-proportional pharmacokinetics across a range of 300–1200 mg/day. Abacavir is extensively metabolized by the liver, primarily via uridine diphosphate glucuronyltransferase and alcohol dehydrogenase pathways, leading to inactive metabolites. Its elimination half-life is approximately 1.5 hours, supporting once-daily dosing based on the long elimination half-life of its intracellular anabolite, carbovir-triphosphate (CBV-TP) (Yuen, Weller, & Pakes, 2008).
Pharmacogenetics for Personalized Medicine
Genetic variations significantly influence the response to abacavir treatment. HLA-B*5701 screening, supported by observational and randomized controlled trials, has become a standard for predicting hypersensitivity reactions in diverse populations, highlighting the role of pharmacogenetics in personalizing antiretroviral therapy (Phillips & Mallal, 2008).
Role in Antiretroviral Therapy
Abacavir is an effective component of antiretroviral therapy for HIV infection, offering benefits in viral load reduction when used in combination with other antiretrovirals. Its utility is particularly noted in regimens for patients intolerant to protease inhibitors or those seeking to reserve protease inhibitors for future use. Its effectiveness and tolerability make it a valuable option in HIV treatment strategies (Hervey & Perry, 2000).
Synthetic and Medicinal Chemistry of Pyrimidine Derivatives
The pyrimidine scaffold, including o-pyrimidine derivatives like abacavir, serves as a foundation for designing compounds with a wide range of biological activities. This structural motif is pivotal in the development of new drugs due to its versatility and the significant pharmacological properties it can impart to a molecule. The review of pyrimidine derivatives emphasizes their importance in medicinal chemistry and highlights the potential for discovering novel therapeutic agents with enhanced efficacy and safety profiles (Chiriapkin, 2022).
Mechanism of Action
Target of Action
Abacavir, also known as “8YR0EYX97M”, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV-1 virus, making it a key target for antiretroviral therapy .
Mode of Action
Abacavir interacts with its target by being converted intracellularly into its active metabolite, carbovir triphosphate , an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into the viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .
Biochemical Pathways
The action of abacavir affects the viral replication pathway . By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the life cycle of the HIV virus . This disruption of the viral replication pathway leads to a decrease in viral load and a slowdown in the progression of the disease .
Pharmacokinetics
Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized by the liver through cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours . These ADME properties impact the bioavailability of abacavir, influencing its efficacy in the treatment of HIV-1 infection .
Result of Action
The result of abacavir’s action is a reduction in the replication of the HIV-1 virus within the body. By inhibiting the reverse transcriptase enzyme, abacavir prevents the virus from replicating its genetic material and producing new virus particles . This leads to a decrease in viral load, slowing the progression of the disease and helping to improve the patient’s immune function .
Action Environment
The action of abacavir can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of abacavir. It is often used in combination with other antiretroviral agents for the treatment of HIV-1 infection . Additionally, patient-specific factors such as the presence of the HLA-B*57:01 allele can influence the patient’s response to abacavir, as this allele is strongly linked to a hypersensitivity reaction to the drug .
Future Directions
Pyrimidine derivatives, including o-Pyrimidine derivative abacavir, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on further exploring the antiviral potential of these compounds, including their potential use in treating diseases such as HIV .
properties
IUPAC Name |
6-N-cyclopropyl-9-[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN10O/c19-13-11(20)16(28-17(21)25-13)30-6-8-1-4-10(5-8)29-7-23-12-14(24-9-2-3-9)26-18(22)27-15(12)29/h1,4,7-10H,2-3,5-6,20H2,(H2,21,25,28)(H3,22,24,26,27)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKMSKGQYJOPI-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Pyrimidine derivative abacavir | |
CAS RN |
1443421-69-9 | |
| Record name | o-Pyrimidine derivative abacavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-CYCLOPROPYL-9-((1R,4S)-4-(((2,5-DIAMINO-6-CHLOROPYRIMIDIN-4-YL)OXY)METHYL)CYCLOPENT-2-EN-1-YL)-9H-PURINE-2,6-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YR0EYX97M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)


![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/structure/B570100.png)
